
3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives consists of a benzene ring fused to an imidazole ring . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions of benzimidazole derivatives involve various processes, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structures .Aplicaciones Científicas De Investigación
Anticancer Activity
Benzimidazole derivatives have garnered attention for their potential as anticancer agents. In a study by Huynh et al., a series of 2-phenylbenzimidazoles, including our compound of interest, were synthesized. The presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold significantly influenced the anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhanced the compound’s effectiveness, while electron-withdrawing groups (–NO₂, –CF₃) reduced inhibition. Notably, compounds 2f and 2g displayed significant anticancer activity against lung (A549) and prostate (PC3) cancer cell lines .
Pharmacological Applications
Benzimidazole’s wide range of pharmacological applications extends beyond cancer research. Researchers have explored its potential as an anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic agent. The structural similarity between benzimidazole derivatives and nucleotides found in the human body makes them promising candidates for drug development .
Synthesis and Separation
Efficient synthesis and separation methods are crucial for drug development. The synthesis of benzimidazole derivatives involves condensation of benzene rings with nitrogen-containing functional groups at the ortho position. Researchers have developed facile processes to synthesize and separate various substituted-phenyl benzimidazole derivatives with high yield and efficiency .
Vibrational Spectroscopy
One specific benzimidazole derivative is 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA) . Vibrational spectroscopy studies provide insights into its molecular structure and behavior. This compound is also known by other names, including azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Potential Drug Candidates
Given the success of commercially available anticancer drugs based on the benzimidazole skeleton (such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine), ongoing research aims to prepare even better anticancer drugs using benzimidazole derivatives .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-21-14-8-4-5-10-9-11(17(20)22-15(10)14)16-18-12-6-2-3-7-13(12)19-16/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZIRVVVKQSNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


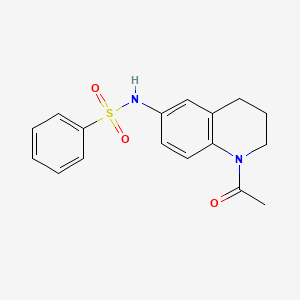
![2-[(6-Chloropyridin-3-yl)oxy]acetonitrile](/img/structure/B2634382.png)
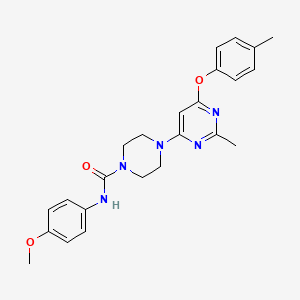
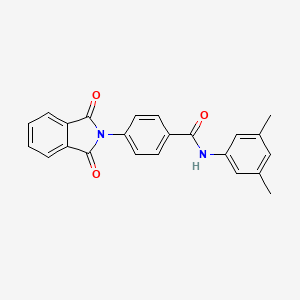
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2634389.png)

![4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634393.png)
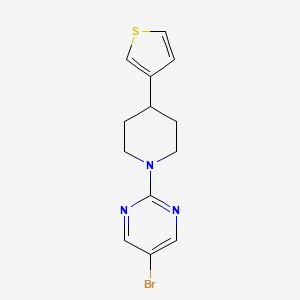
![4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2634396.png)

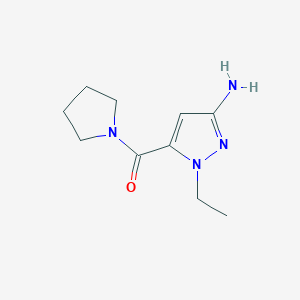
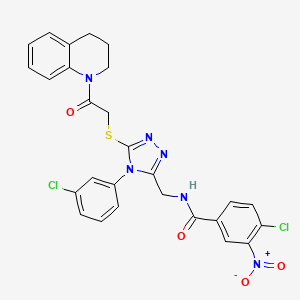
![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)